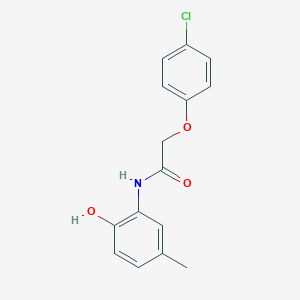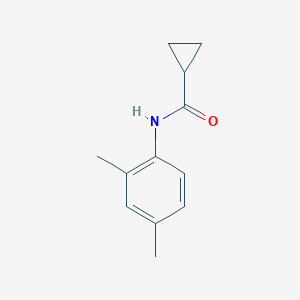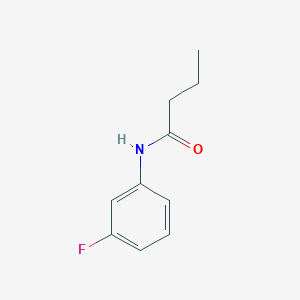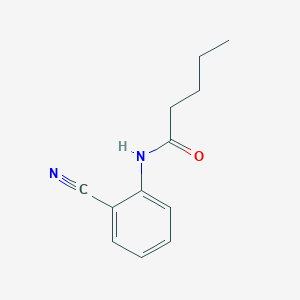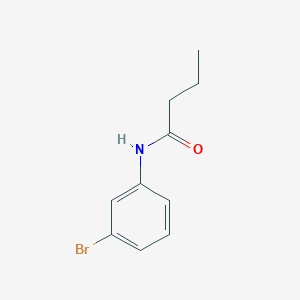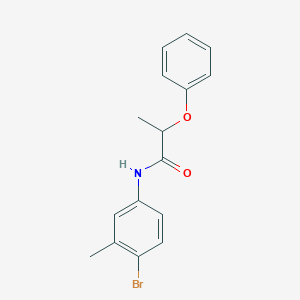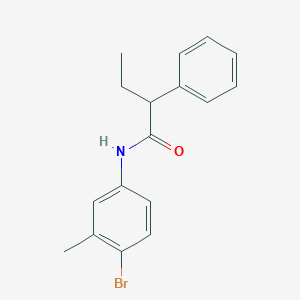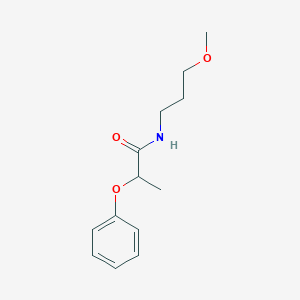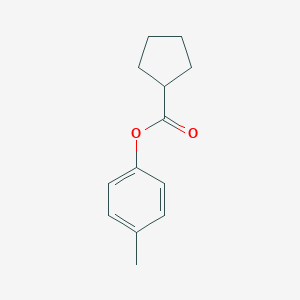
4-Methylphenylcyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenylcyclopentanecarboxylate is a chemical compound that belongs to the family of cyclopentanecarboxylates. It is commonly referred to as Methylphenylcyclopentanecarboxylate or MPC. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Methylphenylcyclopentanecarboxylate is not well understood. However, it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are a type of receptor found in the central nervous system that play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylphenylcyclopentanecarboxylate are not well studied. However, it is believed to have sedative and anxiolytic effects due to its modulation of GABA(A) receptors. It has also been shown to have anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Methylphenylcyclopentanecarboxylate in lab experiments is its unique properties. It is a relatively stable compound that can be easily synthesized. It also has potential applications in various fields such as organic synthesis and pharmacology.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information on its mechanism of action and physiological effects. This makes it difficult to design experiments that target specific pathways and processes.
Zukünftige Richtungen
There are several future directions that can be explored with regards to the use of 4-Methylphenylcyclopentanecarboxylate in scientific research. One of the major directions is to study its mechanism of action and physiological effects in more detail. This will help to identify potential therapeutic applications of this compound.
Another direction is to explore the use of this compound in the synthesis of novel organic compounds. This can lead to the development of new drugs and materials with unique properties and potential applications.
Conclusion
4-Methylphenylcyclopentanecarboxylate is a unique chemical compound that has potential applications in various fields such as organic synthesis and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 4-Methylphenylcyclopentanecarboxylate can be achieved through several methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. This involves the reaction between 4-methylphenylcyclopentene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction produces 4-Methylphenylcyclopentanecarboxylic acid, which is then esterified using a suitable alcohol to yield 4-Methylphenylcyclopentanecarboxylate.
Wissenschaftliche Forschungsanwendungen
4-Methylphenylcyclopentanecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(4-methylphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O2/c1-10-6-8-12(9-7-10)15-13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 |
InChI-Schlüssel |
GLCDKRRCBNIMFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



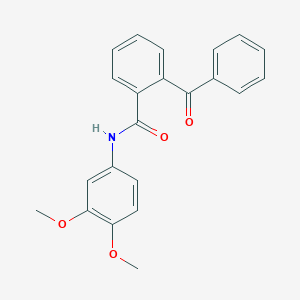
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)
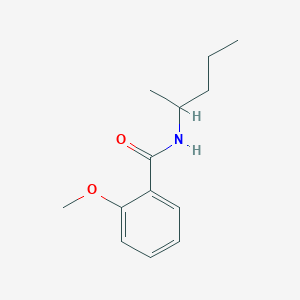
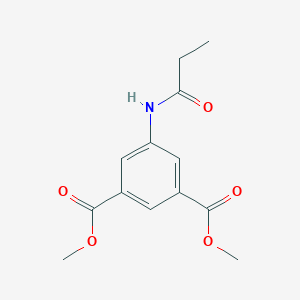
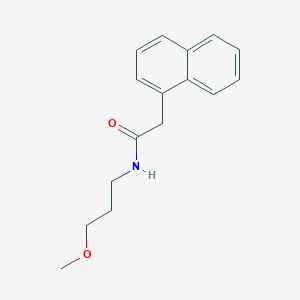
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)
